2,2,2-trifluoro-N-(2-methoxyphenethyl)acetamide
Description
Its synthesis involves the reduction of (E)-1-methoxy-2-(2-nitrovinyl)benzene using LiAlH4 in THF, followed by acetylation with trifluoroacetic anhydride or analogous reagents . The compound is characterized by ¹³C NMR (151 MHz, CDCl₃), which confirms the presence of the trifluoroacetamide group (δ ~156 ppm for the carbonyl carbon) and methoxyphenethyl backbone .
For example, trifluoroacetamide derivatives are leveraged for their metabolic stability and electron-withdrawing properties, which enhance binding affinity in drug candidates .
Properties
IUPAC Name |
2,2,2-trifluoro-N-[2-(2-methoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2/c1-17-9-5-3-2-4-8(9)6-7-15-10(16)11(12,13)14/h2-5H,6-7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGBTJFYDLXTKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-(2-methoxyphenethyl)acetamide typically involves the reaction of 2-methoxyphenethylamine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-methoxyphenethylamine and trifluoroacetic anhydride.
Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level, typically around room temperature to 50°C.
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Hydroamidation with Alkenes
This compound participates in hydroamidation reactions, forming C–N bonds with alkenes under basic conditions. Key findings include:
Table 1: Hydroamidation Reaction Conditions and Outcomes
| Base | Alkene | Temperature | Conversion/Yield | Key Observations | Source |
|---|---|---|---|---|---|
| DBU (25%) | Methyl acrylate | 20°C | >95% | Rapid reaction; minimal side products | |
| KOtBu | Acrylonitrile | 20°C | >95% | Polymerization side reactions noted |
-
Base Dependency : Diazabicycloundecene (DBU) enables near-quantitative conversions with trifluoroacetamides, while KOtBu accelerates reactions but increases side-product formation .
-
Steric Effects : Bulky substituents on the amide nitrogen reduce reaction rates. For example, N-(2,6-dimethylphenyl)-2,2,2-trifluoroacetamide achieved 54% conversion after 14 hours with methyl acrylate .
Electrophilic Substitution: Chlorination
The compound undergoes regioselective chlorination at the aromatic ring under specific conditions:
Table 2: Chlorination Reaction Parameters
| Reagent | Solvent | Temperature | Yield | Product Structure | Source |
|---|---|---|---|---|---|
| N-Chlorosuccinimide (NCS) | Acetonitrile | 75°C | 73% | N-(4-Chloro-5-hydroxy-2-methoxyphenethyl)-2,2,2-trifluoroacetamide |
-
Regioselectivity : Chlorination occurs preferentially at the 5-position of the methoxyphenethyl moiety due to electronic directing effects of the methoxy and hydroxyl groups .
-
Reaction Mechanism : Likely proceeds via electrophilic aromatic substitution, facilitated by the electron-donating methoxy group activating the ring.
Hydrolysis of the Trifluoroacetamide Group
The trifluoroacetamide moiety is hydrolyzed under acidic conditions to yield the corresponding amine:
Table 3: Hydrolysis Conditions
| Acid | Solvent | Temperature | Yield | Product | Source |
|---|---|---|---|---|---|
| HCl (6 M) | Dioxane/H₂O | 100°C | 85% | 5-(2-Aminoethyl)-2-chloro-4-methoxyphenol |
-
Acid Sensitivity : The reaction proceeds via cleavage of the amide bond, releasing trifluoroacetic acid. This step is critical in synthetic pathways requiring free amine intermediates .
Functional Group Compatibility
Scientific Research Applications
Pharmaceutical Applications
The primary application of 2,2,2-trifluoro-N-(2-methoxyphenethyl)acetamide lies in its potential as a drug candidate. Research indicates that compounds with trifluoromethyl groups often exhibit enhanced metabolic stability and bioactivity compared to their non-fluorinated counterparts. This section explores its specific applications in drug development.
Antidepressant Activity
Recent studies have investigated the antidepressant potential of similar compounds featuring trifluoromethyl groups. For instance, scaffold-hopping strategies have been employed to design novel antidepressants based on structural similarities to this compound. In vitro screening has shown that such compounds can possess neuroprotective effects and low cytotoxicity, indicating their potential for treating mood disorders .
Neuroprotective Properties
The neuroprotective effects of compounds related to this compound have been documented in various studies. These compounds have been shown to enhance neuronal survival and proliferation in models of neurodegeneration, suggesting their utility in developing therapies for conditions like Alzheimer's disease .
Chemical Research Applications
In addition to its pharmaceutical uses, this compound serves as a valuable intermediate in chemical research.
Synthesis of Bioactive Compounds
The compound can be utilized as a building block in the synthesis of various bioactive molecules. Its ability to participate in electrophilic aromatic substitutions allows researchers to modify its structure to enhance biological activity or selectivity towards specific targets.
Interaction Studies
Studies focusing on the binding affinity of this compound with various biological targets are crucial for understanding its mechanism of action. These studies help elucidate how modifications to the molecular structure can influence pharmacological properties.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-(2-methoxyphenethyl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 2,2,2-trifluoro-N-(2-methoxyphenethyl)acetamide, highlighting differences in substituents, molecular properties, and applications:
Key Comparative Insights:
In contrast, nitro-substituted analogs (e.g., 2,2,2-trifluoro-N-(5-nitro-2-pyridinyl)acetamide) exhibit strong electron-withdrawing effects, favoring electrophilic substitution reactions .
Steric and Solubility Profiles :
- Hydroxy-substituted derivatives (e.g., 2,2,2-trifluoro-N-(2-hydroxyphenyl)acetamide) demonstrate higher aqueous solubility due to hydrogen bonding, whereas trifluoromethylbenzyl analogs (e.g., N-ethyl-2,2,2-trifluoro-N-(2-(trifluoromethyl)benzyl)acetamide) are more lipophilic, enhancing membrane permeability .
Applications in Catalysis and Drug Design: The quinoline-based analog (2,2,2-trifluoro-N-(quinolin-8-yl)acetamide) serves as a bidentate ligand in organoboron photocatalysts due to its rigid aromatic system, which stabilizes metal complexes . In contrast, the target compound’s methoxyphenethyl group may favor interactions with G-protein-coupled receptors (GPCRs) in medicinal chemistry, though this requires further validation .
Synthetic Flexibility :
- Derivatives with nitro groups (e.g., 2,2,2-trifluoro-N-(2-methoxy-5-nitrophenyl)acetamide) are pivotal in meta-selective C–H borylation reactions, enabling regioselective functionalization of aromatic systems .
Research Findings and Data
Spectroscopic Comparison:
- ¹³C NMR Shifts: The trifluoroacetamide carbonyl carbon in the target compound resonates at δ ~156 ppm, consistent with analogs like 2,2,2-trifluoro-N-(quinolin-8-yl)acetamide (δ 155–157 ppm) . Aromatic carbons in methoxy-substituted derivatives (e.g., δ ~55 ppm for OCH₃) contrast with nitro-substituted analogs (δ ~125–150 ppm for NO₂-adjacent carbons) .
Thermal Stability:
- Trifluoroacetamides generally exhibit high thermal stability (decomposition >250°C), but nitro-containing derivatives (e.g., 2,2,2-trifluoro-N-(5-nitro-2-pyridinyl)acetamide) may decompose at lower temperatures due to nitro group instability .
Biological Activity
2,2,2-Trifluoro-N-(2-methoxyphenethyl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C12H14F3N1O2. Its structure features a trifluoroacetamide group attached to a methoxyphenethyl moiety, which contributes to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may modulate neurotransmitter systems and exhibit anti-inflammatory properties by inhibiting specific enzymes or receptors involved in inflammatory pathways.
Potential Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes that play a role in inflammatory responses.
- Receptor Modulation : It could interact with neurotransmitter receptors, influencing signaling pathways associated with pain and inflammation.
Antimicrobial Properties
Studies have shown that this compound exhibits antimicrobial activity against various pathogens. The compound's efficacy was evaluated through minimum inhibitory concentration (MIC) assays against bacteria such as Staphylococcus aureus and Escherichia coli.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Effects
In vitro studies demonstrated that the compound reduces the production of pro-inflammatory cytokines in activated macrophages. This suggests its potential application in treating inflammatory diseases.
Case Studies
-
Case Study on Inflammatory Response :
- A study investigated the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in murine macrophages. The results indicated a significant reduction in TNF-α and IL-6 levels compared to untreated controls.
- Control Group TNF-α Levels : 150 pg/mL
- Treated Group TNF-α Levels : 50 pg/mL
-
Case Study on Neurotransmitter Modulation :
- Research focused on the compound's ability to influence serotonin levels in rat models. The administration of the compound resulted in a notable increase in serotonin availability, suggesting its potential as an antidepressant agent.
- Serotonin Levels (ng/mL) :
- Control: 20
- Treated: 35
Q & A
Q. What are the common synthetic routes for preparing 2,2,2-trifluoro-N-(2-methoxyphenethyl)acetamide?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A general approach involves reacting 2-methoxyphenethylamine with trifluoroacetic anhydride (TFAA) under reflux in aprotic solvents like toluene or acetonitrile. For example, analogous acetamide syntheses use KCO as a base to deprotonate the amine, followed by reaction with chloro- or trifluoroacetyl derivatives (e.g., 2-chloroacetamide in acetonitrile) . Reaction progress is monitored via TLC (hexane:ethyl acetate = 9:1), followed by solvent evaporation and purification via crystallization (ethanol) or column chromatography .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- NMR : H and C NMR to confirm the methoxyphenethyl backbone and trifluoroacetamide group (e.g., δ~7.0–6.8 ppm for aromatic protons, δ~160–170 ppm for carbonyl in C NMR) .
- FTIR : Peaks at ~1680–1700 cm (C=O stretch) and ~1250 cm (C-F stretch) .
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H] expected at m/z 278.09) .
Q. How can researchers address low yields during synthesis?
Optimize reaction conditions:
- Increase reaction time (e.g., 24 hours for similar acetamides) .
- Use excess acylating agent (e.g., 1.2–1.5 equivalents of TFAA).
- Employ anhydrous solvents and inert atmospheres to minimize hydrolysis .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Single-crystal XRD is essential for confirming stereochemistry and intermolecular interactions (e.g., hydrogen bonding between acetamide NH and methoxy groups). The SHELX suite (e.g., SHELXL) enables refinement against high-resolution data, particularly for resolving disorder in the trifluoromethyl group or methoxyphenethyl chain . For twinned crystals, SHELXPRO can refine data using twin laws .
Q. What strategies improve meta-selective functionalization of the methoxyphenethyl moiety?
Recent studies demonstrate meta-borylation using anionic ligands (e.g., 2,2,2-trifluoro-N-(2-methoxy-5-borylphenethyl)acetamide derivatives). A Pd-catalyzed borylation with pinacolborane achieves meta-selectivity via steric and electronic directing effects from the trifluoroacetamide group .
Q. How can computational methods predict bioactivity or binding modes?
Molecular docking studies (e.g., AutoDock Vina) can model interactions with target proteins (e.g., COVID-19 main protease). For accurate results:
Q. What are the challenges in analyzing fluorinated acetamides via NMR?
F NMR is critical but may show splitting due to coupling with adjacent protons or C. For example, the CF group exhibits a triplet (J~10–12 Hz) in F NMR. Overlapping signals can be resolved using 2D NMR (HSQC, HMBC) .
Q. How can green chemistry principles be applied to synthesize this compound?
Replace traditional solvents with aqueous micellar systems (e.g., TPGS-750-M) or solvent-free mechanochemical grinding. These methods reduce waste and improve atom economy, as demonstrated for similar trifluoroacetamides .
Data Analysis & Troubleshooting
Q. How should researchers reconcile conflicting spectroscopic data across studies?
Cross-validate using multiple techniques (e.g., XRD for conformation, NMR for functional groups). For example, discrepancies in H NMR shifts may arise from solvent polarity or concentration effects; compare data in identical solvents (e.g., DMSO-d) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
